2-Phenylethanol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Phenylethyl alcohol, is a primary aromatic alcohol of high boiling point, having a characteristic rose-like odor. It presents organoleptic properties and impacts the quality of the wine, distilled beverages, and fermented foods. It shows its presence in fresh beer and is responsible for the rose-like odor of well-ripened cheese. It is commercially and industrially an important flavor and is a component of a variety of foodstuffs such as ice cream, gelatin, candy, pudding, chewing gum, and non-alcoholic beverages. It is formed by yeasts during fermentation of alcohols either by decomposition of L-phenylalanine or metabolism of sugar substrates.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Phenethyl alcohol, an aromatic alcohol with rose-like odor, is commonly used as a food flavoring and fragrance ingredient. It is the main flavor volatile of tomato and blue cheese.
2-Phenylethanol, also known as phenethyl alcohol or benzeneethanol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 2-Phenylethanol exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2-Phenylethanol has been primarily detected in feces. Within the cell, 2-phenylethanol is primarily located in the cytoplasm. 2-Phenylethanol exists in all eukaryotes, ranging from yeast to humans. 2-Phenylethanol can be biosynthesized from phenylacetaldehyde; which is catalyzed by the enzyme alcohol dehydrogenase. 2-Phenylethanol is a bitter, floral, and honey tasting compound that can be found in a number of food items such as loganberry, chinese mustard, poppy, and persian lime. This makes 2-phenylethanol a potential biomarker for the consumption of these food products. 2-Phenylethanol has been found to be associated with several diseases known as pervasive developmental disorder not otherwise specified and autism; 2-phenylethanol has also been linked to the inborn metabolic disorders including celiac disease.
2-phenylethanol is a primary alcohol that is ethanol substituted by a phenyl group at position 2. It has a role as a fragrance, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Aspergillus metabolite and a plant growth retardant. It is a primary alcohol and a member of benzenes.
An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.